Pentan-2-yl 2-methylbutanoate
Description
Pentan-2-yl 2-methylbutanoate is a branched-chain ester comprising a 2-methylbutanoic acid moiety esterified with pentan-2-ol. This compound is structurally characterized by its branched alkyl chain (pentan-2-yl group) and a 2-methylbutanoate group, which collectively influence its physicochemical and organoleptic properties. These analogs share the 2-methylbutanoate backbone but differ in the alcohol-derived alkyl chain, leading to variations in volatility, solubility, and sensory impact.
Properties
CAS No. |
57966-40-2 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
pentan-2-yl 2-methylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-5-7-9(4)12-10(11)8(3)6-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
RLWCFLMRRZXREL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)OC(=O)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentan-2-yl 2-methylbutanoate can be synthesized through the esterification reaction between 2-methylbutanoic acid and pentan-2-ol . The reaction typically involves the use of an acid catalyst, such as sulfuric acid , to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Pentan-2-yl 2-methylbutanoate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of the corresponding alcohol and carboxylic acid.
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: Pentan-2-ol and 2-methylbutanoic acid.
Transesterification: A new ester and an alcohol, depending on the reactants used.
Scientific Research Applications
Pentan-2-yl 2-methylbutanoate has several applications in scientific research and industry:
Chemistry: It is used as a reference compound in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma, and in the production of various consumer products.
Mechanism of Action
The mechanism of action of pentan-2-yl 2-methylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Pentan-2-yl 2-methylbutanoate and its analogs:
Notes:
- Branching vs. Straight Chains: The pentan-2-yl group in the target compound introduces steric hindrance, likely reducing volatility compared to straight-chain analogs like pentyl 2-methylbutanoate .
Odor Characteristics and Thresholds
Key Findings :
- Ethyl 2-methylbutanoate has the lowest odor threshold, making it the most potent aroma contributor in pineapple and apples .
- Branching Effects : The branched pentan-2-yl group may elevate the odor threshold compared to straight-chain analogs, reducing its sensory impact unless present in high concentrations.
Occurrence in Natural Products
- Pineapple: Ethyl 2-methylbutanoate is a hallmark volatile in both pulp and core, contributing to its signature tropical aroma .
- Apples: Butyl and pentyl 2-methylbutanoate are critical to the "fruity" and "sweet" notes in cultivars like Fuji and Honeycrisp .
- Durian: Propyl 2-methylbutanoate and methyl 2-methylbutanoate are minor components, with ethyl 2-methylbutanoate dominating the ester profile .
Physicochemical Properties
The table below extrapolates properties based on homologous series and structural analogs:
| Property | This compound | Ethyl 2-methylbutanoate | Butyl 2-methylbutanoate |
|---|---|---|---|
| Boiling Point (°C) | ~195–205 (estimated) | 143–145 | 185–190 |
| Water Solubility (mg/L) | <10 (estimated) | 1,200 | 150 |
| LogP (Octanol-Water) | ~3.5 (estimated) | 2.1 | 3.0 |
Implications :
- Lower Volatility: The higher molecular weight and branching of this compound suggest slower release and longer persistence in applications compared to ethyl or butyl analogs.
- Solubility : Reduced water solubility may limit its use in aqueous formulations unless solubilizers are employed.
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